molecular formula C6H11BrO B14445353 1-Bromocyclohexan-1-OL CAS No. 74098-24-1

1-Bromocyclohexan-1-OL

Cat. No.: B14445353
CAS No.: 74098-24-1
M. Wt: 179.05 g/mol
InChI Key: HGFAPMFYZRDEQQ-UHFFFAOYSA-N
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Description

1-Bromocyclohexan-1-OL is an organic compound with the molecular formula C6H11BrO It is a brominated derivative of cyclohexanol, where a bromine atom is attached to the cyclohexane ring

Preparation Methods

1-Bromocyclohexan-1-OL can be synthesized through several methods. One common synthetic route involves the bromination of cyclohexanol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure the selective formation of this compound.

Another method involves the free radical bromination of cyclohexane, followed by hydrolysis to introduce the hydroxyl group. This method requires the use of radical initiators and specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

1-Bromocyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-bromocyclohexanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to form cyclohexanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form cyclohexanol or with cyanide ions (CN-) to form 1-cyanocyclohexanol.

Common reagents and conditions used in these reactions include solvents like ethanol or acetone, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

1-Bromocyclohexan-1-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Bromocyclohexan-1-OL involves its interaction with specific molecular targets. The bromine atom and hydroxyl group confer unique reactivity to the compound, allowing it to participate in various chemical reactions. For example, in biological systems, it may interact with enzymes or proteins, leading to potential antimicrobial effects.

Comparison with Similar Compounds

1-Bromocyclohexan-1-OL can be compared with other brominated cyclohexane derivatives, such as:

    Bromocyclohexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Cyclohexanol: Lacks the bromine atom, resulting in different reactivity and applications.

    1-Chlorocyclohexan-1-OL: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

The presence of both the bromine atom and hydroxyl group in this compound makes it unique and versatile for various applications.

Properties

CAS No.

74098-24-1

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

1-bromocyclohexan-1-ol

InChI

InChI=1S/C6H11BrO/c7-6(8)4-2-1-3-5-6/h8H,1-5H2

InChI Key

HGFAPMFYZRDEQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(O)Br

Origin of Product

United States

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